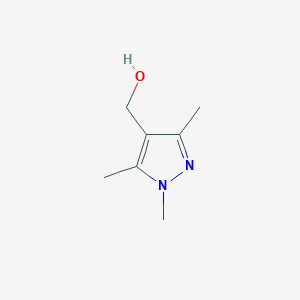
(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives can involve several steps, including cyclocondensation reactions and rearrangements. For instance, the synthesis of (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones was achieved using Dimroth rearrangement, which is a method for transforming certain heterocyclic compounds . Although the exact synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol is not described, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can influence the electronic distribution and reactivity of the molecule. The papers do not provide specific details on the molecular structure of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol, but NMR, MS, and IR spectroscopy, as well as elemental analyses or HRMS, are common techniques used to characterize such compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation and dehydration reactions. For example, a series of polysubstituted pyrazolyl methanones were synthesized through a [3+2] cyclocondensation reaction, followed by classical dehydration to yield dehydrated heterocyclic derivatives . These reactions highlight the reactivity of the pyrazole moiety and its potential to form complex structures with biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on the substituents attached to the ring. The papers provided do not discuss the specific properties of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol, but they do mention that certain pyrazole derivatives with specific substituents exhibit significant cytotoxicity in human leukocytes at high concentrations . This suggests that the physical and chemical properties of these compounds can be fine-tuned to achieve desired biological effects.
Aplicaciones Científicas De Investigación
Antimicrobial Activity : Kumar et al. (2012) synthesized a series of compounds related to (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol, exploring their antimicrobial properties. These compounds showed significant activity, comparable to standard drugs like ciprofloxacin and fluconazole, especially those containing methoxy groups, which demonstrated higher antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Catecholase Activity : Mouadili et al. (2013) reported on the catecholase activities of in situ copper (II) complexes with pyrazole and pyridine-based ligands, including derivatives of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol. The study highlights the influence of different factors like the carbonic chain bound to the pyrazole ring and solvent nature on the reaction rate (Mouadili, Attayibat, Kadiri, Radi, & Touzani, 2013).
Synthesis of Pyrazole Derivatives : Hote and Lokhande (2014) focused on the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives using a compound structurally related to (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol. The synthesized compounds' structures were confirmed by various spectroscopic methods, highlighting the potential of these derivatives in chemical synthesis (Hote & Lokhande, 2014).
Photochemical Properties : Lin, Rivett, and Wilshire (1977) synthesized several pyrazoline compounds containing a heteroaromatic substituent, including analogs of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol. These compounds showed enhanced absorption at longer wavelengths, greater fluorescence, and similar light stability compared to their unsubstituted analogues, suggesting potential applications in photochemical studies (Lin, Rivett, & Wilshire, 1977).
Green Chemistry : Ribeiro, Martins, and Pombeiro (2017) demonstrated an eco-friendly synthesis of methanol directly from carbon dioxide using an iron(II) scorpionate catalyst containing pyrazol-1-yl, a related compound to (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol. This study underscores the potential of such compounds in sustainable chemistry applications (Ribeiro, Martins, & Pombeiro, 2017).
Eco-friendly Synthesis of α-Amino Esters : Mabrouk et al. (2020) developed an eco-friendly synthesis strategy for pyrazolyl α-amino esters derivatives, utilizing primary pyrazole alcohols like (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol. This research aligns with the increasing demand for environmentally sustainable synthesis methods (Mabrouk et al., 2020).
Safety And Hazards
“(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol” is classified as Acute Tox. 4 Oral according to the Hazardous Products Regulations (SOR/2015-17) . It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .
Propiedades
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-7(4-10)6(2)9(3)8-5/h10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZQKYSGJAQKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428282 | |
| Record name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol | |
CAS RN |
18712-39-5 | |
| Record name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trimethyl-1H-pyrazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



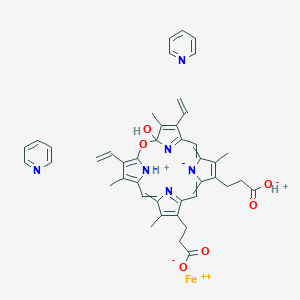
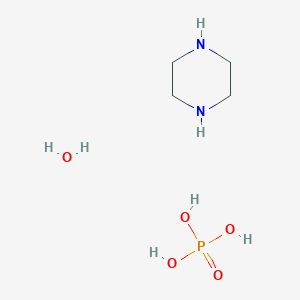
![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)
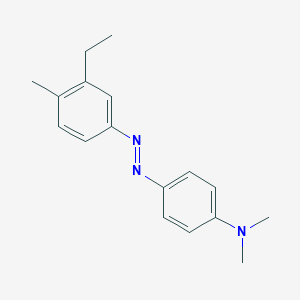

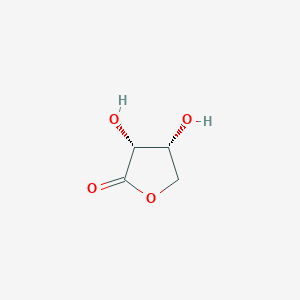
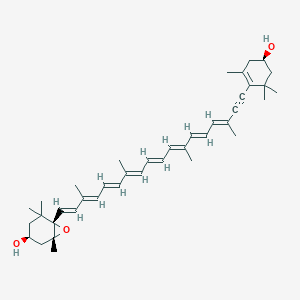

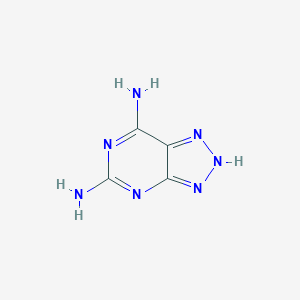

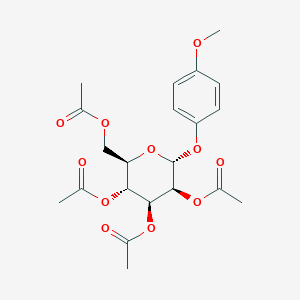
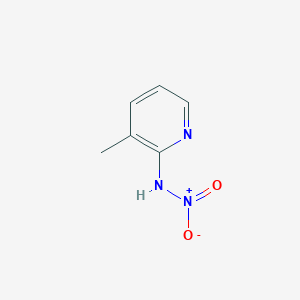
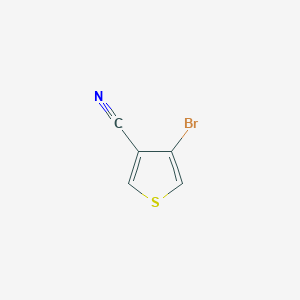
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)